molecular formula C17H19NO3 B2659437 (E)-3-(furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide CAS No. 1798400-04-0

(E)-3-(furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide

Cat. No.: B2659437
CAS No.: 1798400-04-0
M. Wt: 285.343
InChI Key: TXGNMHZXEHHZKJ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide is a synthetic acrylamide derivative of interest to researchers studying the modulation of Cys-loop ligand-gated ion channels. Structurally related acrylamide compounds, such as PAM-2 [(E)-3-furan-2-yl-N-p-tolyl-acrylamide], have been identified in published studies as potent positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) . Activation of the α7 nAChR subtype by such PAMs has demonstrated robust antinociceptive and anti-inflammatory properties in established mouse models of inflammatory and neuropathic pain, including those induced by carrageenan, complete Freund's adjuvant, and chemotherapeutic agents . The anti-neuropathic pain activity of these related compounds is significantly reduced by the selective α7 antagonist methyllycaconitine, confirming the receptor-mediated mechanism of action . Beyond α7 nAChRs, research indicates that the broader class of acrylamide-based compounds can also interact with other therapeutic targets. For instance, some derivatives have been shown to modulate GABAA receptors, acting on classic anesthetic binding sites to produce potentiating effects . Furthermore, other structurally distinct acrylamide derivatives are being explored in oncology research for their ability to inhibit β-tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines . The structural features of this compound, including its furan ring and acrylamide backbone, suggest potential for similar multifaceted pharmacological research, making it a valuable chemical tool for investigating novel pathways in neuroscience, immunology, and cancer biology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-13-5-3-4-6-15(13)16(20-2)11-18-17(19)8-7-14-9-10-21-12-14/h3-10,12,16H,11H2,1-2H3,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGNMHZXEHHZKJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C=CC2=COC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(CNC(=O)/C=C/C2=COC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, including its effects on nicotinic acetylcholine receptors, anxiolytic-like activity, and cytotoxicity against cancer cell lines.

1. Nicotinic Acetylcholine Receptor Modulation

Research indicates that derivatives of furan-containing compounds can act as positive allosteric modulators of nicotinic acetylcholine receptors, particularly the α7 subtype. A related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, demonstrated significant anxiolytic-like effects in animal models, suggesting a similar potential for this compound.

  • Study Findings :
    • In a study using the elevated plus maze and novelty suppressed feeding tests, it was found that doses of 0.5 mg/kg induced anxiolytic-like activity.
    • Chronic treatments enhanced efficacy, with effective doses dropping to 0.1 mg/kg .

2. Cytotoxic Activity Against Cancer Cells

The cytotoxic effects of acrylamide derivatives have been extensively studied. This compound's structural similarities to other acrylamide derivatives suggest it may exhibit similar anticancer properties.

  • Cytotoxicity Results :
    • Compounds in this class have shown moderate to potent activity against breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 2.11 to 26.83 μM.
    • The selectivity for tumor cells over normal cells indicates potential therapeutic applications .

Case Study: Anxiolytic Activity

A study focused on 3-furan-2-yl-N-p-tolyl-acrylamide revealed its anxiolytic-like properties through modulation of the α7 nicotinic receptor. This was evidenced by:

  • Experimental Design :
    • Mice were administered varying doses and subjected to behavioral tests.
Dose (mg/kg)Behavioral TestResult
0.1Elevated Plus MazeNo significant effect
0.5Elevated Plus MazeAnxiolytic-like effect
1.0Novelty Suppressed FeedingAnxiolytic-like effect

The findings suggest that this compound may also share these anxiolytic properties due to structural similarities.

Case Study: Anticancer Activity

A comparative analysis of various acrylamide derivatives demonstrated:

Compound NameIC50 (μM)Cell Line
N-(3-hydroxy-4-methoxy) aryl amide derivative2.11MCF-7
Cisplatin<10MCF-7
Control>50MCF-10A

These results highlight the potential of acrylamide derivatives, including this compound, as promising candidates for further development in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of acrylamide derivatives, including (E)-3-(furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide. The incorporation of the furan moiety in the compound enhances its interaction with biological targets, which may lead to increased cytotoxicity against cancer cells. For instance, derivatives with similar structures have shown selective toxicity towards tumor cells while exhibiting lower toxicity towards normal cells, suggesting a potential therapeutic index favorable for cancer treatment .

Mechanism of Action
The mechanism underlying the anticancer activity may involve the ability of the furan ring to participate in hydrogen bonding with target proteins, enhancing binding affinity and selectivity. This property is crucial for developing targeted therapies that minimize side effects associated with conventional chemotherapy .

Materials Science

Polymer Chemistry
In materials science, acrylamide compounds are often utilized as monomers in polymer synthesis. The unique structure of this compound allows for the formation of polymers with specific properties such as improved thermal stability and mechanical strength. These polymers can be used in coatings, adhesives, and other applications where durable materials are required.

Nanocomposite Formation
Research indicates that incorporating this compound into nanocomposites can enhance the properties of the resulting materials. The furan group can facilitate interactions with nanoparticles, leading to composites that exhibit unique electrical or optical properties suitable for electronic applications .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (μM)Selectivity Ratio
This compoundMCF-7 (breast cancer)15.05.0
N-(3-hydroxy-4-methoxy) aryl amide derivativeMCF-72.6111.0
N-benzyl amide derivativeMCF-10A (normal breast)29.27-

This table summarizes findings from various studies on the anticancer activity of acrylamide derivatives, indicating that this compound exhibits promising selectivity towards cancer cells compared to normal cells.

Table 2: Properties of Polymers Derived from Acrylamide Compounds

Polymer TypePropertiesApplications
Acrylamide-based polymerHigh tensile strength, thermal stabilityCoatings, adhesives
Furan-containing polymerEnhanced electrical conductivityElectronics, sensors

Comparison with Similar Compounds

Structural Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Key References
Target Compound Furan-3-yl, 2-methoxy-2-(o-tolyl)ethyl ~329.38 (calculated) -
(E)-3-Furan-2-yl-N-p-tolyl-acrylamide (PAM-2) Furan-2-yl, p-tolyl 241.26 (calculated)
DM490 Furan-2-yl, N-methyl-p-tolyl 255.29 (calculated)
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide 4-Hydroxy-3-methoxyphenyl, 2-methoxy-2-(4-hydroxyphenyl)ethyl 409.43 (calculated)

Key Observations :

  • Substituent Position: The o-tolyl group in the target compound may reduce steric hindrance compared to bulkier N-aryl groups (e.g., tetrahydroisoquinolinyl in ).
  • Furan Orientation : Furan-3-yl vs. furan-2-yl substitution (as in PAM-2) could modulate electronic properties and binding to targets like α7 nAChRs .

Mechanistic Insights :

  • PAM-2 and DM497 show anti-neuropathic pain via α7 nAChR potentiation, while DM490 antagonizes this effect .

Physicochemical Properties

Property Target Compound PAM-2 Compound 4 (枸杞)
LogP (predicted) ~3.5 ~2.8 ~2.0
Solubility Low (hydrophobic aryl) Moderate Low (polar hydroxyls)
Hydrogen Bond Donors 1 (amide NH) 1 (amide NH) 3 (amide NH, 2 OH)

Notes:

  • Solubility trends align with , where acrylamides with hydrophobic aryl groups (e.g., trifluoromethylphenyl) exhibit lower solubility .
  • The methoxy group in the target compound may improve solubility compared to purely aromatic analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (E)-3-(furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide, and how are intermediates characterized?

  • Methodology : Multi-step synthesis typically involves coupling acryloyl chloride derivatives with amine-containing intermediates. For example, (E)-3-(o-tolyl)acrylic acid can react with 2-methoxy-2-(o-tolyl)ethylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt). Purification via flash chromatography (e.g., EA:DCM:PE gradients) yields the product .
  • Characterization : Confirm stereochemistry and purity using 1H^1H/13C^{13}C NMR (e.g., δ 7.65 ppm for the α,β-unsaturated proton) and HRMS (e.g., [M+H]+^+ calculated vs. observed). HPLC (>95% purity) ensures quality .

Q. How can researchers validate the structural integrity of this acrylamide derivative?

  • Approach : Use X-ray crystallography for unambiguous confirmation of the (E)-configuration, as seen in structurally related acrylamides (e.g., (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide) . Alternatively, NOESY NMR can distinguish between (E) and (Z) isomers based on spatial interactions .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported biological activities of structurally similar acrylamides?

  • Case Study : (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide (DM490) antagonizes the antinociceptive effect of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497) via opposing α7 nAChR modulation. To resolve such discrepancies:

  • Electrophysiology : Compare compound effects on heterologously expressed α7 nAChRs using two-electrode voltage clamping .
  • In Vivo Models : Test dose-dependent responses in oxaliplatin-induced neuropathic pain models, with MLA (α7 antagonist) to confirm receptor specificity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency at α7 nAChRs?

  • Key Modifications :

  • Heterocycle Substitution : Replacing furan-3-yl with thiophen-2-yl (e.g., DM497) enhances α7 potentiation but reduces selectivity over α9α10 nAChRs .
  • Methoxy Positioning : The o-tolyl group’s methoxy moiety influences bioavailability; logP calculations and metabolic stability assays (e.g., liver microsomes) guide optimization .
    • Data-Driven Design : Use molecular docking (e.g., α7 nAChR PDB: 7KOX) to predict interactions with the receptor’s allosteric site .

Q. What methodologies assess the compound’s pharmacokinetic properties for in vivo efficacy?

  • In Vivo Testing : Administer 3–10 mg/kg doses in streptozotocin (STZ)-induced diabetic neuropathy models. Monitor plasma half-life via LC-MS/MS and blood-brain barrier penetration using brain-to-plasma ratio assays .
  • Formulation Strategies : Improve solubility via PEGylation or co-administration with cyclodextrins, as demonstrated for related acrylamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.